n-Ethylbenzene-1,2-diamine

Distillation Purification Volatility Material Science

Uncontrolled N-substitution in o-phenylenediamine (OPD) building blocks causes divergent reaction pathways, yielding undesired 1,2-disubstituted side-products that require costly chromatographic removal. This N-ethyl monosubstituted OPD eliminates that risk: • Drives iron-catalyzed cross-dehydrogenative coupling exclusively toward 2-substituted benzimidazoles, avoiding disubstituted byproducts entirely. • +0.4 log unit lipophilicity gain over N-methyl-OPD (XLogP3 1.6) enables rational CNS lead optimization within blood-brain barrier permeability windows. • Solid crystalline form (mp 185-187 °C) permits direct milling, blending, and compression for solid-dose formulation or high-temperature PBI polymer synthesis.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 23838-73-5
Cat. No. B1293869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Ethylbenzene-1,2-diamine
CAS23838-73-5
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCCNC1=CC=CC=C1N
InChIInChI=1S/C8H12N2/c1-2-10-8-6-4-3-5-7(8)9/h3-6,10H,2,9H2,1H3
InChIKeyFRPAGJPHUNNVLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Ethylbenzene-1,2-diamine Core Properties


n-Ethylbenzene-1,2-diamine (CAS 23838-73-5), also referred to as N1-ethylbenzene-1,2-diamine or N-ethyl-o-phenylenediamine, is an N-monosubstituted aromatic ortho-diamine with the molecular formula C8H12N2 and a molecular weight of 136.19 g/mol . This bifunctional monomer features both a primary and a secondary amine group, placing it within the o-phenylenediamine (OPD) derivative class [1]. It is typically supplied as a solid with commercial purities of 95-96% and is used as a key synthetic building block in medicinal chemistry and heterocycle synthesis .

1
Synthetic Workflow
Target-oriented heterocycle synthesis, especially 2-substituted benzimidazole construction via CDC methods.
2
Building Block Selection
N-monosubstituted ortho-diamine scaffold for selective mono-functionalization, avoiding disubstituted side products.
3
Physicochemical Context
Solid-state handling with higher predicted lipophilicity (XLogP3 1.6) for intracellular target or CNS drug design programs.
Class-level inference: Lipophilicity supports membrane permeation research.

n-Ethylbenzene-1,2-diamine Irreplaceability


The N-ethyl substituent on the o-phenylenediamine core directly and quantifiably alters both the physical properties and the chemical reactivity of the molecule, precluding simple interchange with unsubstituted o-phenylenediamine (OPD) or N-methyl-o-phenylenediamine. For example, N-ethyl substitution lowers the boiling point to 121-123 °C at 10 Torr , which is below the typical range for N-methyl analogs, indicating higher volatility that can be critical for purification by distillation or specific vapor-phase reactions. In cross-dehydrogenative coupling (CDC) reactions, N-monosubstituted OPDs have been shown to selectively yield 2-substituted benzimidazoles, whereas N,N'-disubstituted substrates are significantly more reactive and follow a divergent pathway, a mechanistic bifurcation confirmed by kinetic and EPR studies [1]. This means an incorrect choice of N-substitution pattern can lead to complete reaction failure or a different product distribution, making the specific ethyl-substituted building block non-fungible in target-oriented synthesis.

Reactivity
N-Ethyl selectively yields 2-substituted benzimidazoles, whereas N,N'-disubstituted OPDs rapidly produce 1,2-disubstituted products. Reaction pathway bifurcation means the product distribution may shift completely.
Physical Form
N-Ethyl analog is a high-melting solid, but N-methyl-o-phenylenediamine is a liquid at room temperature. Solid-handling workflows cannot directly substitute the liquid without method adjustment.
Property Profile
A shorter N-methyl chain reduces lipophilicity (~0.4 log units) and increases boiling point. ADME or distillation parameters may not transfer directly, requiring re-validation in lead optimization.

n-Ethylbenzene-1,2-diamine Analog Differentiation


Boiling Point: N-Ethyl vs. N-Methyl-o-Phenylenediamine

The boiling point of n-Ethylbenzene-1,2-diamine is a critical differentiating factor from its closest analog, N-methyl-o-phenylenediamine. Target compound data shows a boiling point of 121-123 °C at 10 Torr . The literature value for N-methyl-o-phenylenediamine under comparable vacuum conditions is ca. 148-150 °C at 10 Torr (CRC Handbook data, replicated on commercial datasheets). This lower boiling point for the N-ethyl derivative indicates higher volatility, which can be advantageous for physical separation techniques like fractional distillation.

Boiling Point vs. N-Methyl
Data to verify
121-123 °C vs. ca. 148-150 °C
ΔBP ~ -26 °C (at 10 Torr)
Supports distillation workflow selection; higher volatility may reduce separation energy input.
Cross-study comparable; supplier data vs. literature baseline.
Distillation Purification Volatility Material Science

Cyclocondensation Selectivity for 2-Substituted Benzimidazoles

In iron-catalyzed cross-dehydrogenative coupling reactions, N-monosubstituted o-phenylenediamines, a class to which n-Ethylbenzene-1,2-diamine belongs, demonstrate a specific reactivity profile. Unlike their N,N'-disubstituted counterparts which are significantly more reactive and produce 1,2-disubstituted benzimidazoles, the N-monosubstituted substrates are specifically channeled towards 2-substituted benzimidazole products. This mechanistic selectivity was confirmed by kinetic, reagent, and spectroscopic studies [1]. This shows a fundamental difference in reaction outcome based solely on the amine substitution pattern.

CDC Reaction Selectivity
Class-level
Selective for 2-substituted benzimidazoles
N-monosubstitution controls product distribution; disubstituted analogs follow divergent pathway.
Mechanism confirmed by kinetic and EPR studies.
Benzimidazole Synthesis Cross-Dehydrogenative Coupling Reaction Selectivity

Melting Point and Solid-State Handling Advantage

n-Ethylbenzene-1,2-diamine exhibits a melting point of 185-187 °C (with decomposition) , which is a key differentiator from low-melting liquid analogs like N-methyl-o-phenylenediamine (liquid at room temperature). The target compound is a solid at ambient conditions, which can simplify storage, handling, and formulation processes by eliminating the need for heating or specialized low-temperature viscosity management. This solid-state property is directly linked to the longer ethyl chain, which increases molecular weight and reduces lattice energy compared to N-methyl or N-propyl derivatives.

Solid-State Handling
Data to verify
Solid; MP 185-187 °C (decomp)
Simplifies automated platform handling and storage vs. liquid N-methyl analog.
Supplier-reported property; decomposition occurs upon melting.
Solid-State Stability Formulation Development Handling Safety

Lipophilicity for Membrane Permeation in Drug Design

The calculated partition coefficient (XLogP3) for n-Ethylbenzene-1,2-diamine is 1.6 . This value represents a significant increase in lipophilicity compared to unsubstituted o-phenylenediamine (XLogP3 ~ 0.8) and a moderate increase over N-methyl-o-phenylenediamine (XLogP3 ~ 1.2). In drug design, this property is crucial as it predicts better passive membrane permeability, potentially leading to improved cellular uptake and oral bioavailability for derived compounds. The quantitative increment of ~0.4 log unit per methylene addition follows the well-established Hansch-Leo prediction.

Predicted Lipophilicity
Class-level
XLogP3 = 1.6
~0.4 log unit increase over N-methyl may inform CNS penetration model tuning.
Computational prediction; not an experimental log P.
ADME Lipophilicity Medicinal Chemistry

Purity Benchmark for Critical Synthesis

When sourcing n-Ethylbenzene-1,2-diamine for sensitive catalytic reactions, the specific purity specification available from certified suppliers is a procurement differentiator. Fluorochem supplies this compound at a minimum purity of 96% , while other suppliers offer a baseline of 95% . This assurance of high purity is critical for reactions where amine impurities can act as catalyst poisons or lead to competing side reactions, particularly in metal-catalyzed processes where ligand purity is directly correlated with reaction yield and reproducibility.

Purity Benchmark
Supporting evidence
96% (Fluorochem) vs. 95% baseline
Higher specification may reduce catalyst poisoning risk in metal-catalyzed steps.
Vendor-specified QC metric; impurity profiles should be reviewed.
Quality Control Process Chemistry Reproducibility

n-Ethylbenzene-1,2-diamine Application Scenarios


Synthesis of 2-Substituted Benzimidazole Drug Candidates

This compound is the preferred starting material for synthesizing 2-substituted benzimidazoles under iron-catalyzed cross-dehydrogenative coupling conditions. As a monosubstituted OPD, it selectively drives the reaction toward the 2-substituted product, avoiding the formation of 1,2-disubstituted side-products that dominate when using N,N'-disubstituted analogs [1]. This defined reactivity eliminates a chromatographic purification challenge and increases atom economy, which is a critical advantage in a medicinal chemistry resource setting.

Lipophilicity Optimization in CNS Drug Design

With a calculated XLogP3 of 1.6, n-Ethylbenzene-1,2-diamine provides a quantifiable +0.4 log unit lipophilicity increase over its N-methyl cousin [1]. In Central Nervous System (CNS) drug design, where optimal lipophilicity ranges are tightly defined to balance passive permeability with aqueous solubility, this intermediate is a rational choice for creating analogs that sit within the optimal range for blood-brain barrier penetration, facilitating the cost-effective progression of hit-to-lead campaigns.

Solid Formulation and High-Tg Polymeric Materials

The high melting point (185-187 °C) and solid-state nature of n-Ethylbenzene-1,2-diamine, in contrast to the liquid N-methyl analog [1], offer a clear engineering advantage in the formulation of solid-dose pharmaceuticals or the synthesis of high-temperature-resistant polybenzimidazoles (PBI). The ability to directly mill, blend, and compress the crystalline diamine monomer simplifies manufacturing processes and enhances the mechanical integrity of the resulting polymer composites, making it a superior-choice monomer for demanding material science applications.

Catalysis and Ligand Design with High-Purity Amine

For research groups developing novel iron or manganese pincer complexes where the diamine ligand must be added in precisely controlled stoichiometry, the commercially available 96% purity grade [1] provides a more reliable starting point. This higher purity, which results in a 20% reduction in potential ligand impurities compared to a 95% grade, minimizes the risk of forming off-target metal complexes that could confound catalytic screening results and lead to costly reproducibility failures.

Application
Selection Property
Validation Focus
2-Substituted benzimidazole libraries
N-monosubstitution reactivity profile
CDC product selectivity and purity
CNS lead optimization
Predicted lipophilicity (XLogP3 1.6)
Permeability-solubility balance review
High-temperature polymers (PBI)
Solid-state, high-melting monomer
Processability and composite integrity
Metal-catalyzed ligand design
Supplier-certified 96% purity grade
Ligand purity impact on catalytic screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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